Methyl 2-amino-6-fluoronicotinate
Description
Methyl 2-amino-6-fluoronicotinate (CAS: 86724-85-8) is a fluorinated nicotinic acid derivative with the molecular formula C₇H₇FN₂O₂ and a molecular weight of 170.14 g/mol. This compound features a pyridine ring substituted with an amino group at position 2, a fluorine atom at position 6, and a methyl ester at position 3. It is commonly employed as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive amino and ester functional groups .
The compound requires storage at 2–8°C under an inert atmosphere to maintain stability. It carries hazard warnings for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), necessitating strict safety protocols during handling .
Properties
IUPAC Name |
methyl 2-amino-6-fluoropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKZFAMAVITSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-fluoronicotinate typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-6-fluoronicotinic acid.
Esterification: The carboxylic acid group of 2-amino-6-fluoronicotinic acid is esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. This reaction is typically carried out under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Esterification: Large-scale esterification of 2-amino-6-fluoronicotinic acid with methanol.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-fluoronicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
Substitution Products: Depending on the nucleophile, products such as 2-amino-6-thionicotinate.
Oxidation Products: 2-nitro-6-fluoronicotinate.
Reduction Products: 2-amino-6-fluoronicotinate derivatives.
Coupling Products: Various biaryl compounds.
Scientific Research Applications
Methyl 2-amino-6-fluoronicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-fluoronicotinate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potentially inhibits specific enzymes involved in metabolic pathways.
Receptor Binding: May bind to certain receptors, altering cellular signaling pathways.
DNA Interaction: Could interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and molecular differences between Methyl 2-amino-6-fluoronicotinate and related compounds:
Table 1. Comparative Analysis of this compound and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Functional Group |
|---|---|---|---|---|---|
| This compound | 86724-85-8 | C₇H₇FN₂O₂ | 170.14 | 2-amino, 6-fluoro | Methyl ester |
| 6-Amino-2-fluoronicotinic acid | 210697-20-4 | C₆H₅FN₂O₂ | 156.07 | 6-amino, 2-fluoro | Carboxylic acid |
| Methyl 6-(dimethylamino)-2-fluoronicotinate | 86724-85-8* | C₈H₁₀FN₂O₂ | 197.18 | 6-(dimethylamino), 2-fluoro | Methyl ester |
| Methyl 6-amino-2-fluoronicotinate | — | C₇H₇FN₂O₂ | 170.14 | 6-amino, 2-fluoro | Methyl ester |
| Methyl 4-amino-6-chloro-5-fluoronicotinate | 2621932-27-0 | C₇H₆ClFN₂O₂ | 204.45 | 4-amino, 6-chloro, 5-fluoro | Methyl ester |
* Note: A discrepancy exists in the CAS number assignment for Methyl 6-(dimethylamino)-2-fluoronicotinate, as it shares the same CAS (86724-85-8) with this compound in the provided evidence. Independent verification is recommended .
Key Observations and Implications
Functional Group Variations
- 6-Amino-2-fluoronicotinic acid (similarity score: 0.93): The absence of a methyl ester group reduces its molecular weight (156.07 g/mol) compared to the parent compound. As a carboxylic acid, it may exhibit higher solubility in polar solvents and serve as a precursor for amide coupling reactions .
Substituent Position Isomerism
- Methyl 6-amino-2-fluoronicotinate: This positional isomer swaps the amino and fluorine substituents. Such isomerism can significantly impact reactivity; for example, the amino group at position 6 may direct electrophilic substitution differently compared to position 2 .
Halogen and Heteroatom Effects
- Methyl 4-amino-6-chloro-5-fluoronicotinate: The introduction of chlorine at position 6 increases molecular weight (204.45 g/mol) and lipophilicity, which could enhance membrane permeability in drug design. However, chlorine’s larger atomic radius may sterically hinder interactions with biological targets compared to fluorine .
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